Strontium nitride

説明

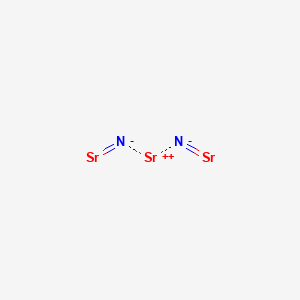

Strontium nitride is an inorganic compound with the chemical formula ( \text{Sr}_3\text{N}_2 ). It is a black crystalline solid that is highly reactive with water, forming strontium hydroxide and ammonia. This compound is primarily used in research and industrial applications due to its unique properties and reactivity.

作用機序

Target of Action

Strontium nitride (Sr3N2) is a compound that primarily interacts with water . It is produced by burning strontium metal in air or in nitrogen . The primary targets of this compound are water molecules, with which it reacts to form strontium hydroxide and ammonia .

Mode of Action

This compound reacts with water in a chemical reaction that can be represented as follows: Sr3N2 + 6H2O → 3Sr(OH)2 + 2NH3 . This means that when this compound comes into contact with water, it breaks down to form strontium hydroxide and ammonia .

Biochemical Pathways

Strontium-based nanoparticles have been found to control the insulin release and thus regulate the pathophysiology of diabetes . They can also elicit a prolonged immune response, acting as a good immunotherapeutic agent .

Pharmacokinetics

Strontium-based nanoparticles have been used in targeted drug delivery , suggesting that they may have favorable absorption and distribution properties.

Result of Action

The result of this compound’s action is the formation of strontium hydroxide and ammonia when it reacts with water . In the context of biomedical applications, strontium-based nanoparticles have shown potential in bone regeneration, effective immunotherapy, the management of bacterial infections, and medicine delivery .

Action Environment

The action of this compound is influenced by the presence of water, as it reacts with water to form strontium hydroxide and ammonia . Environmental factors such as humidity and temperature could potentially influence this reaction.

生化学分析

Biochemical Properties

Strontium nitride plays a significant role in biochemical reactions, particularly in bone regeneration and growth stimulation. It interacts with calcium-sensing receptors on bone-forming cells, mimicking the effects of calcium and promoting bone formation . This compound also interacts with various enzymes and proteins involved in bone metabolism, such as alkaline phosphatase and osteocalcin, enhancing their activity and leading to increased bone mineral density .

Cellular Effects

This compound influences various cellular processes, particularly in osteoblasts, the cells responsible for bone formation. It stimulates calcium signaling pathways, leading to increased expression of osteogenic factors and prostaglandins . Additionally, this compound has been shown to enhance cell proliferation and differentiation, contributing to improved bone health . In other cell types, this compound may exhibit antimicrobial properties, making it useful in medical applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to calcium-sensing receptors on osteoblasts, activating signaling pathways that promote bone formation . This interaction leads to the inhibition of Wnt pathway inhibitors and an increase in β-catenin expression, which in turn enhances the transcription of osteogenic factors . This compound also influences gene expression by modulating the activity of transcription factors involved in bone metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can change over time. Studies have shown that this compound maintains its stability and effectiveness in promoting bone formation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance bone mineral density and improve bone microarchitecture . At high doses, this compound may exhibit toxic effects, including impaired cellular function and increased oxidative stress . It is crucial to determine the optimal dosage to maximize the benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase and osteocalcin, promoting their activity and leading to increased bone mineralization . Additionally, this compound influences calcium signaling pathways, which play a crucial role in bone formation and maintenance

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It utilizes transporters and binding proteins similar to those used by calcium and magnesium . This compound can accumulate in bone tissue, where it exerts its effects on bone formation and mineralization

Subcellular Localization

This compound’s subcellular localization is primarily within the bone matrix, where it interacts with osteoblasts and other bone-forming cells . It may also localize to specific cellular compartments involved in calcium signaling and bone metabolism

準備方法

Synthetic Routes and Reaction Conditions: Strontium nitride can be synthesized by burning strontium metal in an atmosphere of nitrogen or air. The reaction is as follows: [ 3\text{Sr} + \text{N}_2 \rightarrow \text{Sr}_3\text{N}_2 ] This process results in a mixture of this compound and strontium oxide when performed in air. The reaction is typically carried out at high temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. High-purity strontium metal is reacted with nitrogen gas in controlled environments to produce this compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Hydrolysis: this compound reacts vigorously with water to form strontium hydroxide and ammonia: [ \text{Sr}_3\text{N}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Sr(OH)}_2 + 2\text{NH}_3 ]

Oxidation: When exposed to air, this compound can oxidize to form strontium oxide and nitrogen gas.

Reduction: this compound can be reduced back to strontium metal and nitrogen gas under specific conditions.

Common Reagents and Conditions:

Water: Used in hydrolysis reactions.

Oxygen or Air: Used in oxidation reactions.

High Temperatures: Often required to drive reactions to completion.

Major Products Formed:

Strontium Hydroxide: Formed during hydrolysis.

Ammonia: Also formed during hydrolysis.

Strontium Oxide: Formed during oxidation.

科学的研究の応用

Strontium nitride has several applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other strontium compounds.

Materials Science: Employed in the development of advanced materials, including ceramics and superconductors.

Medicine: Strontium-based compounds are investigated for their potential in bone regeneration and as drug delivery systems.

Environmental Science: Used in the removal of contaminants from industrial wastewater.

Electronics: this compound is explored for its potential use in electronic devices and sensors.

類似化合物との比較

Strontium nitride can be compared with other alkaline earth metal nitrides, such as:

- Beryllium Nitride (( \text{Be}_3\text{N}_2 ))

- Magnesium Nitride (( \text{Mg}_3\text{N}_2 ))

- Calcium Nitride (( \text{Ca}_3\text{N}_2 ))

- Barium Nitride (( \text{Ba}_3\text{N}_2 ))

Uniqueness:

- Reactivity: this compound is highly reactive with water, similar to other alkaline earth metal nitrides, but the products and reaction conditions can vary.

- Applications: this compound’s applications in bone regeneration and electronic devices highlight its unique properties compared to other nitrides.

特性

IUPAC Name |

strontium;azanidylidenestrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Sr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBUYAOHGLSIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Sr].[N-]=[Sr].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12033-82-8 | |

| Record name | Strontium nitride (Sr3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tristrontium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576811.png)